![molecular formula C15H26N2S B5529391 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine](/img/structure/B5529391.png)
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine
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Overview
Description
Pyrrolidine derivatives, including compounds with structures similar to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine," are of significant interest due to their diverse biological activities and potential as building blocks in organic synthesis. Such compounds often exhibit a wide range of pharmacological properties and are utilized in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, including asymmetric Michael addition and stereoselective alkylation. For example, Fleck et al. (2003) describe the stereoselective process for preparing key intermediates for antibiotics using asymmetric Michael addition, highlighting the complexity and precision required in synthesizing similar compounds (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the arrangement of substituents, significantly influences their chemical reactivity and biological activity. Techniques such as X-ray crystallography are essential for determining these structures accurately. For instance, compounds synthesized by Dyachenko et al. (2020) were studied using X-ray analysis to understand their molecular configuration, demonstrating the importance of structural analysis in the development of these compounds (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, Khrustalev, & Nenajdenko, 2020).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine and thienyl derivatives encompasses a range of reactions, including cycloadditions, Michael additions, and alkylation. These reactions are pivotal in creating compounds with diverse functional groups, enabling further chemical modifications and applications in synthesis. For example, the work by Villuendas and Urriolabeitia (2013) on the Ru-catalyzed synthesis of isoquinolines and thienopyridines from benzylamines highlights the versatility of these compounds in chemical synthesis (Villuendas & Urriolabeitia, 2013).
properties
IUPAC Name |
(3S,4R)-N,N-dimethyl-1-[(3-methylthiophen-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2S/c1-11(2)13-8-17(9-14(13)16(4)5)10-15-12(3)6-7-18-15/h6-7,11,13-14H,8-10H2,1-5H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTVEPAYRQIBGE-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CC(C(C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN2C[C@H]([C@@H](C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine |
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